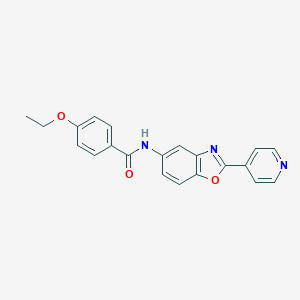
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide, also known as PBOX-15, is a novel small molecule inhibitor that has recently gained attention in the field of cancer research. PBOX-15 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.
Mecanismo De Acción
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide works by targeting a specific protein called heat shock protein 90 (Hsp90), which is involved in the regulation of various cellular processes. Hsp90 is overexpressed in many types of cancer and is essential for the survival of cancer cells. 4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide binds to Hsp90 and disrupts its function, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide is its specificity for Hsp90, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the genetic makeup of the cancer cells. 4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide may also have limited bioavailability and may require optimization for use in clinical settings.
Direcciones Futuras
Further research is needed to optimize the synthesis and purification of 4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide, as well as to evaluate its efficacy in clinical trials. Future studies may also focus on identifying biomarkers that can predict the response to 4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide and on developing combination therapies that can enhance its therapeutic effects. Additionally, the potential use of 4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide in other disease contexts, such as neurodegenerative disorders, may also be explored.
Métodos De Síntesis
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, which are then coupled to form the final product. The purity and yield of the final product can be optimized through various purification techniques.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide has been extensively studied for its potential use as a cancer therapeutic agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. 4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide has also shown efficacy in inhibiting cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Propiedades
Fórmula molecular |
C21H17N3O3 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C21H17N3O3/c1-2-26-17-6-3-14(4-7-17)20(25)23-16-5-8-19-18(13-16)24-21(27-19)15-9-11-22-12-10-15/h3-13H,2H2,1H3,(H,23,25) |
Clave InChI |
ZWIBXYWEEMTPNA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B245971.png)
![Methyl 2-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B245972.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B245976.png)


![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B245983.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-furamide](/img/structure/B245986.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B245987.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B245988.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B245990.png)

![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B245994.png)